molecular formula C18H16O8 B191930 3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone CAS No. 146132-95-8

3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone

Cat. No.: B191930
CAS No.: 146132-95-8
M. Wt: 360.3 g/mol
InChI Key: LHNLHJJGLDWGFS-UHFFFAOYSA-N
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Description

3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone: is a flavonoid compound known for its diverse biological activities. It is characterized by the presence of three hydroxyl groups and three methoxy groups attached to the flavone backbone. This compound is often found in various plants and has been studied for its potential therapeutic properties .

Biochemical Analysis

Cellular Effects

Flavonoids are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is not well-defined. Flavonoids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone are yet to be discovered.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone typically involves the methylation of myricetin, a naturally occurring flavonoid. The process includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .

Comparison with Similar Compounds

Uniqueness: 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical reactivity. This specific arrangement allows it to interact with various molecular targets and exhibit a wide range of therapeutic effects .

Properties

IUPAC Name

3,5,7-trihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-12-4-8(5-13(24-2)18(12)25-3)17-16(22)15(21)14-10(20)6-9(19)7-11(14)26-17/h4-7,19-20,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNLHJJGLDWGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420502
Record name 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146132-95-8
Record name 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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